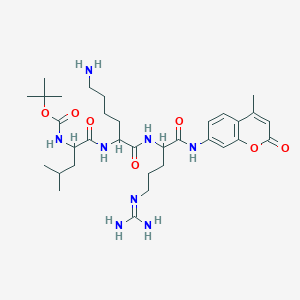
Boc-DL-Leu-DL-Lys-DL-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-DL-Leu-DL-Lys-DL-Arg-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for the Kex2 endoprotease, a membrane-bound, calcium-dependent serine protease from yeast α-cells . The compound is characterized by its ability to release a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it useful in various enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions .
Attachment of the First Amino Acid: The first amino acid, DL-Leucine, is attached to a solid resin through a condensation reaction.
Sequential Addition of Amino Acids: DL-Lysine and DL-Arginine are added sequentially, with each addition followed by deprotection of the Boc group.
Coupling with AMC: The final step involves coupling the peptide with 7-amino-4-methylcoumarin (AMC) through a condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Leu-DL-Lys-DL-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for the Kex2 endoprotease, which cleaves the peptide bond between DL-Arginine and AMC, releasing the fluorescent AMC molecule .
Common Reagents and Conditions
Enzymatic Cleavage: The reaction is typically carried out in a buffered solution at an optimal pH and temperature for the Kex2 endoprotease.
Deprotection: Boc groups are removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products
The major product of the enzymatic cleavage reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using fluorescence spectroscopy .
Scientific Research Applications
Boc-DL-Leu-DL-Lys-DL-Arg-AMC has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity and specificity of proteases, particularly the Kex2 endoprotease.
Molecular Biology: Employed in the investigation of proteolytic pathways and the identification of protease inhibitors.
Industry: Applied in the quality control of enzyme preparations and the development of diagnostic assays.
Mechanism of Action
The mechanism of action of Boc-DL-Leu-DL-Lys-DL-Arg-AMC involves its cleavage by the Kex2 endoprotease. The enzyme recognizes the specific peptide sequence and cleaves the bond between DL-Arginine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified using fluorescence spectroscopy . The molecular target of the compound is the active site of the Kex2 endoprotease, where the peptide substrate binds and undergoes hydrolysis .
Comparison with Similar Compounds
Boc-DL-Leu-DL-Lys-DL-Arg-AMC is similar to other fluorogenic peptide substrates used in enzymatic assays. Some of the comparable compounds include:
Boc-Leu-Gly-Arg-AMC: Another fluorogenic substrate for convertases, used in enzymatic assays to study proteolytic activity.
Boc-Leu-Arg-Arg-AMC: A fluorogenic substrate for various proteases, used in biochemical research.
Uniqueness
This compound is unique in its specificity for the Kex2 endoprotease, making it a valuable tool for studying this particular enzyme. Its ability to release a highly fluorescent molecule upon cleavage allows for sensitive and accurate detection of enzymatic activity .
Properties
Molecular Formula |
C33H52N8O7 |
|---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37) |
InChI Key |
RRHPIUJOSIJECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















